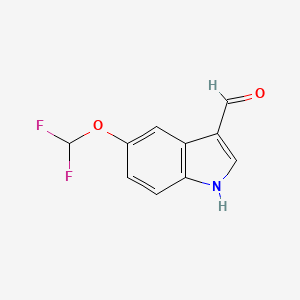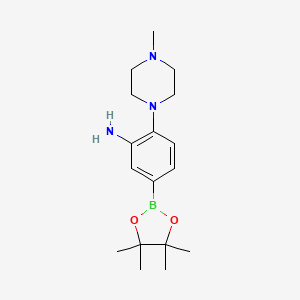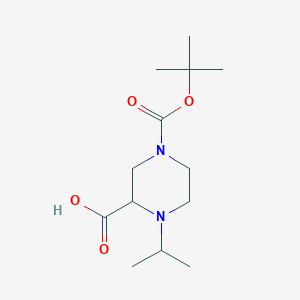
4-(Tert-butoxycarbonyl)-1-isopropylpiperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amines due to the presence of the tert-butoxycarbonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with a tert-butoxycarbonyl group. This can be achieved by reacting the piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions often require nucleophiles and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals.
作用机制
The mechanism of action of 4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid primarily involves the protection of amine groups. The tert-butoxycarbonyl group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected under acidic conditions to yield the free amine .
相似化合物的比较
Similar Compounds
4-[(tert-butoxy)carbonyl]-1-piperazinecarboxylic acid: Similar in structure but lacks the isopropyl group.
4-[(tert-butoxy)carbonyl]-1-(methyl)piperazine-2-carboxylic acid: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
4-[(tert-butoxy)carbonyl]-1-(propan-2-yl)piperazine-2-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the isopropyl group on the piperazine ring. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications.
属性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-propan-2-ylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C13H24N2O4/c1-9(2)15-7-6-14(8-10(15)11(16)17)12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,17) |
InChI 键 |
QLXKJWVHNKQSFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


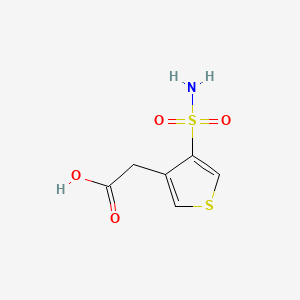
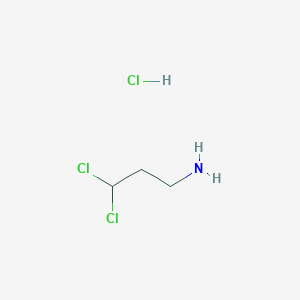

![3-(5-Oxo-1,2,3,7-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13455411.png)
![({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate](/img/structure/B13455412.png)
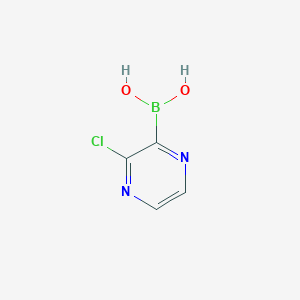
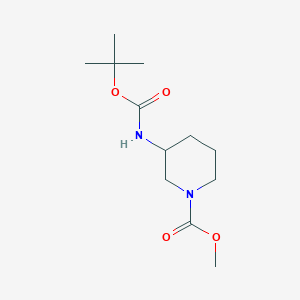
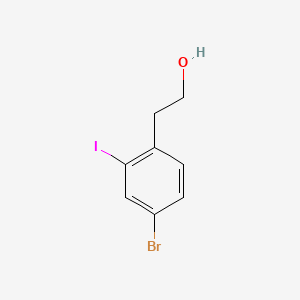
![Methyl 1-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13455433.png)
![3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13455435.png)
amino}-4-methylhexanoic acid](/img/structure/B13455440.png)
![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide](/img/structure/B13455447.png)
